N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Description
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a benzothiadiazole core linked to a 3-methylthiophene moiety via a hydroxyethyl-carboxamide bridge. The benzothiadiazole group is a bicyclic aromatic system with sulfur and nitrogen atoms, known for its electron-deficient properties and applications in medicinal chemistry. The thiophene ring, substituted with a methyl group, enhances lipophilicity and may influence binding interactions in biological systems.
Properties
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c1-8-4-5-20-13(8)12(18)7-15-14(19)9-2-3-10-11(6-9)17-21-16-10/h2-6,12,18H,7H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXVQQXDWQFEEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps. One common approach is the condensation reaction between a benzothiadiazole derivative and a thiophene derivative under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent extraction and recrystallization techniques are often employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzothiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several heterocyclic carboxamides reported in recent literature. Key comparisons include:
Structural Analogues with Benzothiadiazole Cores
- 5-Chloro-N-[2-(6-fluoro-3-methyl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl)ethyl]-2-thiophenecarboxamide ():
- Structural Similarities : Both compounds feature a benzothiadiazole ring and a thiophene-carboxamide group.
- Key Differences : The analogue substitutes the hydroxyethyl group with a fluoro-methyl-benzothiadiazole and a chlorine atom on the thiophene. These substitutions likely enhance metabolic stability but reduce polarity compared to the target compound.
- Synthesis : The coupling of carboxylic acid derivatives (e.g., using HATU/DIEA in DMF) is common in such carboxamide syntheses .
Heterocyclic Carboxamides with Varied Cores
- N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide ():
- N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (): Core Variation: Uses a dihydrothiadiazole instead of benzothiadiazole.
Substituent Effects on Bioactivity
- Hydroxyethyl vs. Halogenated Substituents : The target compound’s hydroxyethyl group may improve solubility but reduce membrane permeability compared to halogenated analogues (e.g., ’s chloro-thiophene).
- Methylthiophene vs.
Comparative Data Table
Biological Activity
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive examination of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H15N3O2S2
- Molecular Weight : 281.4 g/mol
- CAS Number : 1795413-38-5
The compound integrates a benzothiadiazole moiety with a hydroxylated thiophene side chain, which is believed to enhance its biological efficacy compared to simpler derivatives.
Biological Activity
Research has indicated that compounds similar to this compound exhibit various pharmacological properties. The following table summarizes the biological activities associated with this compound and its analogs:
Antimicrobial Activity
A study explored the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of the bacterial cell membrane integrity.
Anticancer Properties
Another research investigation focused on the anticancer potential of this compound. In vitro assays demonstrated that it inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of the cell cycle.
Safety and Toxicology
Toxicological assessments revealed a favorable safety profile for this compound. Acute toxicity studies in animal models showed no significant adverse effects at therapeutic doses. The LD50 values were calculated using established methods, indicating a safe therapeutic window for potential clinical applications.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of Benzothiadiazole : Starting from appropriate thiophene derivatives.
- Hydroxylation Reaction : Introducing the hydroxyl group at the 2-position.
- Amidation Reaction : Finalizing with carboxamide formation through reaction with amines.
These steps are crucial for ensuring the desired biological activity and structural integrity of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
